DIETHYL 1-(2-{3-(4-METHOXYPHENYL)-7-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIETHYL 1-(2-{3-(4-METHOXYPHENYL)-7-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a complex organic compound that features a triazole ring, indazole moiety, and methoxyphenyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including the formation of the triazole ring, the indazole core, and the attachment of methoxyphenyl groups. Common synthetic routes may include:
Formation of the Triazole Ring: This can be achieved through a click chemistry approach, often involving the reaction of an azide with an alkyne.
Indazole Core Synthesis: This might involve cyclization reactions starting from hydrazines and ketones.
Attachment of Methoxyphenyl Groups: This can be done through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl groups.
Reduction: Reduction reactions could target the carbonyl groups or the double bonds in the indazole moiety.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the triazole or indazole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products would depend on the specific reactions and conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a drug candidate, particularly if it shows activity against certain biological targets.
Medicine
In medicine, compounds with similar structures have been studied for their potential as anti-cancer, anti-inflammatory, or antimicrobial agents.
Industry
In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound is being studied as an anti-cancer agent, it might inhibit a specific enzyme or signaling pathway involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These are known for their stability and biological activity.
Indazole Derivatives: These have been studied for their anti-inflammatory and anti-cancer properties.
Methoxyphenyl Compounds: These are often investigated for their potential as antioxidants or enzyme inhibitors.
Uniqueness
The uniqueness of DIETHYL 1-(2-{3-(4-METHOXYPHENYL)-7-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE lies in its combination of these three moieties, which could result in unique biological activities and chemical properties.
Properties
Molecular Formula |
C32H35N5O7 |
---|---|
Molecular Weight |
601.6g/mol |
IUPAC Name |
diethyl 1-[2-[(7E)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]triazole-4,5-dicarboxylate |
InChI |
InChI=1S/C32H35N5O7/c1-5-43-31(39)28-30(32(40)44-6-2)36(35-33-28)19-26(38)37-29(21-12-16-24(42-4)17-13-21)25-9-7-8-22(27(25)34-37)18-20-10-14-23(41-3)15-11-20/h10-18,25,29H,5-9,19H2,1-4H3/b22-18+ |
InChI Key |
IUJKADGPHRRBCP-RELWKKBWSA-N |
SMILES |
CCOC(=O)C1=C(N(N=N1)CC(=O)N2C(C3CCCC(=CC4=CC=C(C=C4)OC)C3=N2)C5=CC=C(C=C5)OC)C(=O)OCC |
Isomeric SMILES |
CCOC(=O)C1=C(N(N=N1)CC(=O)N2C(C3CCC/C(=C\C4=CC=C(C=C4)OC)/C3=N2)C5=CC=C(C=C5)OC)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)CC(=O)N2C(C3CCCC(=CC4=CC=C(C=C4)OC)C3=N2)C5=CC=C(C=C5)OC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.